molecular formula C10H18N2O2 B2741672 tert-Butyl 3-cyanopropylmethylcarbamate CAS No. 1379225-92-9

tert-Butyl 3-cyanopropylmethylcarbamate

Cat. No. B2741672
CAS RN: 1379225-92-9
M. Wt: 198.266
InChI Key: GSLUENRBHZHLRR-UHFFFAOYSA-N
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Description

“tert-Butyl 3-cyanopropylmethylcarbamate” is a chemical compound with the molecular formula C10H18N2O2 . It is also known as tert-butyl N-(3-cyanopropyl)carbamate . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamate group (CO2) attached to a tert-butyl group (C(CH3)3) and a cyanopropyl group (C3H5CN) . The molecular weight of the compound is 198.27 .


Physical And Chemical Properties Analysis

“this compound” is a solid or liquid compound that should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, similar in structural functionality to tert-Butyl carbamates, are highlighted for their versatility in the asymmetric synthesis of amines. These compounds are prepared from enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones, facilitating the synthesis of a variety of enantioenriched amines. This methodology is instrumental in producing alpha-branched and alpha,alpha-dibranched amines, amino acids, amino alcohols, and alpha-trifluoromethyl amines, demonstrating significant potential for developing chiral building blocks in drug discovery and development (Ellman, Owens, & Tang, 2002).

Biosynthesis Applications

In the realm of biosynthesis, tert-Butyl carbamate derivatives are explored for producing key intermediates in pharmaceutical synthesis. For instance, carbonyl reductase from Rhodosporidium toruloides has shown significant activity towards tert-Butyl carbamate derivatives, leading to the efficient biosynthesis of key intermediates for statins, such as atorvastatin and rosuvastatin. This demonstrates the application of tert-Butyl carbamate derivatives in enhancing biotransformation processes for the synthesis of medically important compounds (Liu et al., 2018).

Organic Synthesis and Catalysis

The study of tert-Butyl carbamates extends to organic synthesis and catalysis, where they serve as intermediates or reagents. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been developed from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones. These compounds are utilized in reactions with organometallics to yield N-(Boc)hydroxylamines, highlighting their utility as building blocks in organic synthesis for constructing complex molecular architectures (Guinchard, Vallée, & Denis, 2005).

Environmental and Material Science Applications

In material science, tert-Butyl carbamate derivatives are involved in the synthesis of nanofibers and polymers with potential applications in environmental sensing and biodegradable materials. For example, strong blue emissive nanofibers constructed from benzothiazole-modified tert-butyl carbazole derivatives demonstrate the role of tert-butyl groups in gel formation, leading to the development of fluorescent sensory materials for detecting volatile acid vapors (Sun et al., 2015). Furthermore, cascade biodegradable polymers based on tert-butyl carbamate linkages showcase advanced materials with controlled degradation properties, suitable for medical and environmental applications (Dewit & Gillies, 2009).

Safety and Hazards

“tert-Butyl 3-cyanopropylmethylcarbamate” is classified under the GHS07 hazard class . It has hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

tert-butyl N-(3-cyanopropyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLUENRBHZHLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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